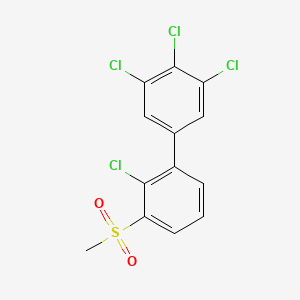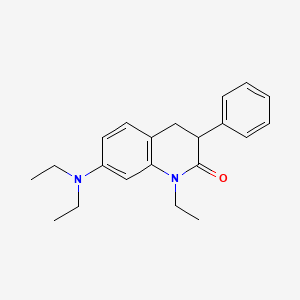
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a dioxolane ring. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the bromination of a precursor compound. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane-4-one with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives
Aplicaciones Científicas De Investigación
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Mecanismo De Acción
The mechanism of action of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves the formation of reactive intermediates that can interact with various molecular targets. The bromine atom in the compound can undergo nucleophilic substitution, leading to the formation of new covalent bonds with target molecules. This reactivity is exploited in biochemical assays to study enzyme-substrate interactions and in drug development to design molecules with specific biological activities .
Comparación Con Compuestos Similares
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
(2-Bromoethyl) ethyl ether: Used in organic synthesis as a reagent.
Bis(2-bromoethyl) ether: Employed in the synthesis of complex organic molecules.
Uniqueness: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolane ring structure, which imparts specific reactivity and stability. This makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds that may lack the dioxolane ring and thus have different reactivity profiles.
Propiedades
Número CAS |
193538-54-4 |
|---|---|
Fórmula molecular |
C7H11BrO3 |
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H11BrO3/c1-7(2)10-5(3-4-8)6(9)11-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
Clave InChI |
OUQKGLRPEIEHJI-YFKPBYRVSA-N |
SMILES isomérico |
CC1(O[C@H](C(=O)O1)CCBr)C |
SMILES canónico |
CC1(OC(C(=O)O1)CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


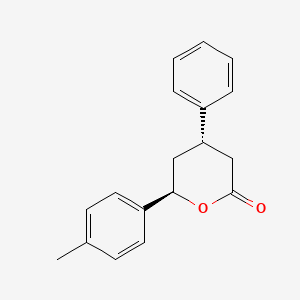
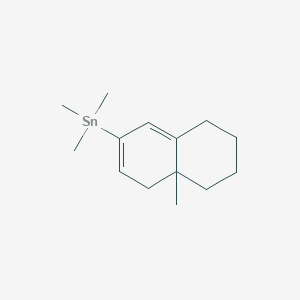
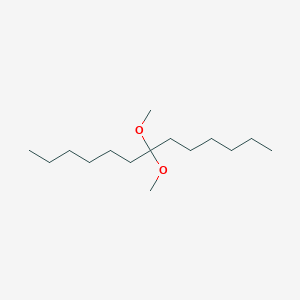
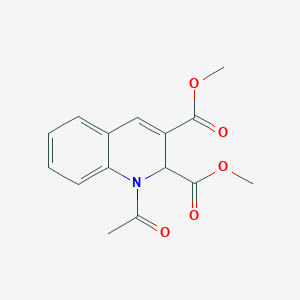
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
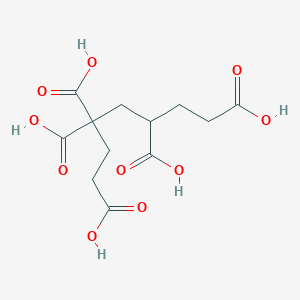
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
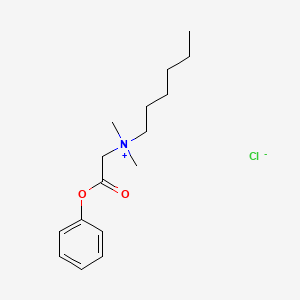

![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
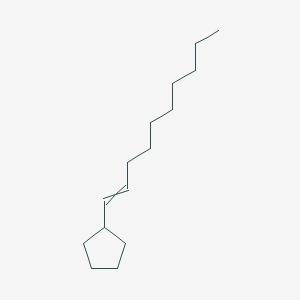
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
